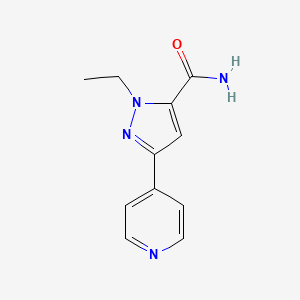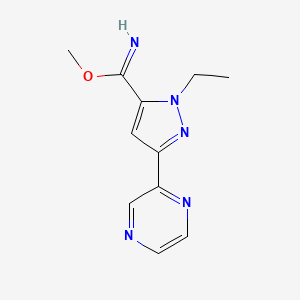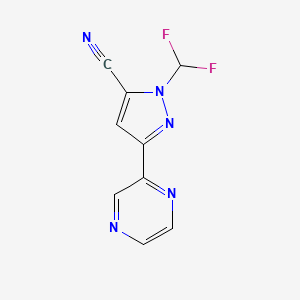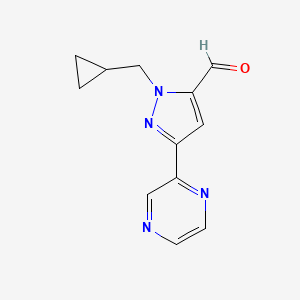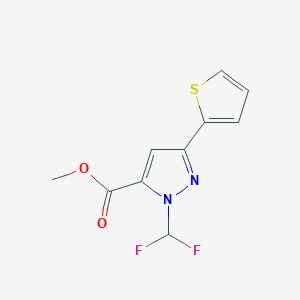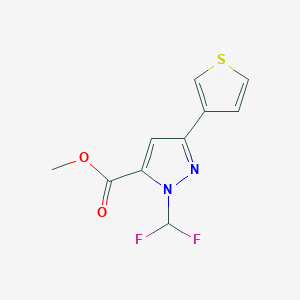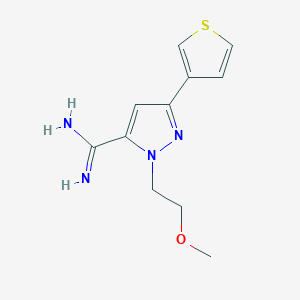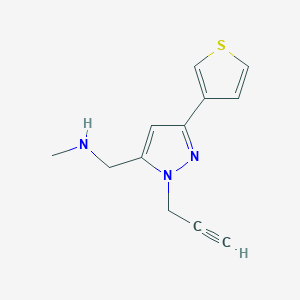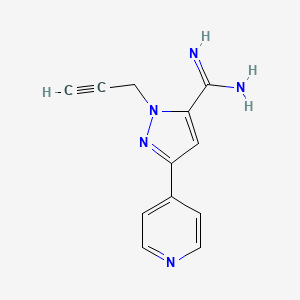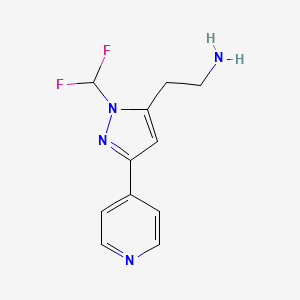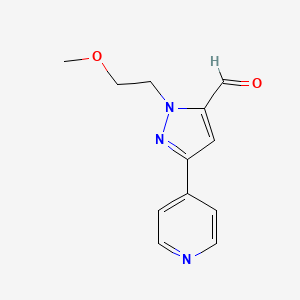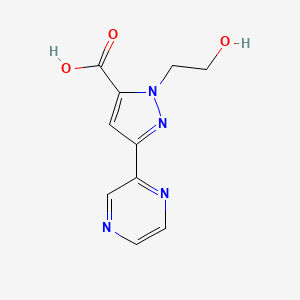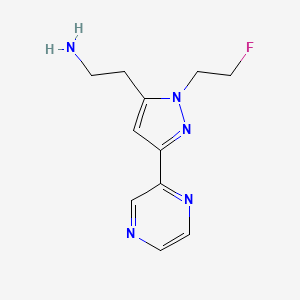
2-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)ethan-1-amine
Overview
Description
2-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)ethan-1-amine is an intriguing organic compound featuring a complex molecular structure with potential applications in various scientific fields. Its molecular design comprises a pyrazole core, substituted with a fluoroethyl group and a pyrazinyl group, linked to an ethylamine chain. This combination of functional groups suggests versatility in reactivity and potential bioactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)ethan-1-amine typically involves multiple steps:
Formation of the Pyrazole Core: : This can be achieved by cyclization reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds.
Introduction of the Pyrazinyl Group: : Through a cross-coupling reaction, such as Suzuki or Heck coupling, a pyrazinyl halide can be introduced to the pyrazole core.
Fluoroethyl Substitution: : Using nucleophilic substitution, a fluoroalkyl halide can react with the previously formed pyrazole intermediate to introduce the fluoroethyl group.
Final Amine Formation:
Industrial Production Methods
Industrially, the production might involve automated reactors for high-throughput synthesis, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Techniques like microwave-assisted synthesis or flow chemistry could be employed for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation at the amine group to form corresponding imines or oximes.
Reduction: : The fluoroethyl group can be reduced to a hydroxyethyl group under suitable conditions.
Substitution: : The pyrazinyl or fluoroethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like PCC or KMnO₄.
Reduction: : Reducing agents such as LiAlH₄ or NaBH₄.
Substitution: : Halogenating agents, Grignard reagents, or organolithium compounds.
Major Products Formed
Oxidation: : Imines, oximes.
Reduction: : Hydroxyethyl derivatives.
Substitution: : Varied substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In organic synthesis, it can serve as a building block for more complex molecules, particularly in medicinal chemistry for drug development.
Biology
Its bioactivity can be explored for enzyme inhibition, receptor binding studies, and as a ligand in biochemical assays.
Medicine
Industry
Usage in manufacturing specialty chemicals, agrochemicals, or even as an intermediate in polymer synthesis.
Mechanism of Action
This compound likely exerts its effects by interacting with specific molecular targets such as enzymes or receptors. The fluoroethyl group may enhance its binding affinity or stability in biological systems, while the pyrazole and pyrazinyl moieties contribute to its pharmacophore properties, mediating its activity through various biochemical pathways.
Comparison with Similar Compounds
Similar compounds include:
2-(1-(2-chloroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)ethan-1-amine
2-(1-(2-bromoethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)ethan-1-amine
2-(1-(2-hydroxyethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)ethan-1-amine
While these analogs share structural similarities, the presence of different halogen atoms or functional groups in the fluoroethyl position can significantly impact their chemical reactivity and biological activity. The specific arrangement in 2-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)ethan-1-amine offers unique steric and electronic properties, potentially enhancing its performance in targeted applications.
Properties
IUPAC Name |
2-[2-(2-fluoroethyl)-5-pyrazin-2-ylpyrazol-3-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN5/c12-2-6-17-9(1-3-13)7-10(16-17)11-8-14-4-5-15-11/h4-5,7-8H,1-3,6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQSATCJIQYEBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NN(C(=C2)CCN)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


